2,3,6-Trimethylbenzoic acid

Content Navigation

- 1. General Information

- 2. 2,3,6-Trimethylbenzoic Acid (CAS 2535-06-0): A Sterically Shielded, Asymmetric Aromatic Building Block

- 3. The Non-Interchangeability of Asymmetric vs. Symmetric Tri-Methylation in Procurement

- 4. Quantitative Evidence Guide: Differentiating 2,3,6-Trimethylbenzoic Acid for Material Selection

2,3,6-Trimethylbenzoic acid solves premature degradation and poor regioselectivity common with unhindered benzoic acids in drug discovery. Dual ortho-methylation provides extreme steric shielding of the carbonyl, yielding hydrolysis-resistant amides and esters essential for robust APIs and agrochemicals.

- Retains open 4- and 5-positions for predictable para-selective functionalization, enabling linear multicyclic scaffolds.

- Compatible with standard EDC amide coupling for seamless high-throughput medicinal chemistry.

- Defined solid-state thermodynamics ensure reproducible crystallization in carotenoid tracer and advanced material synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

InChI

SMILES

Synonyms

Purity

Package Size

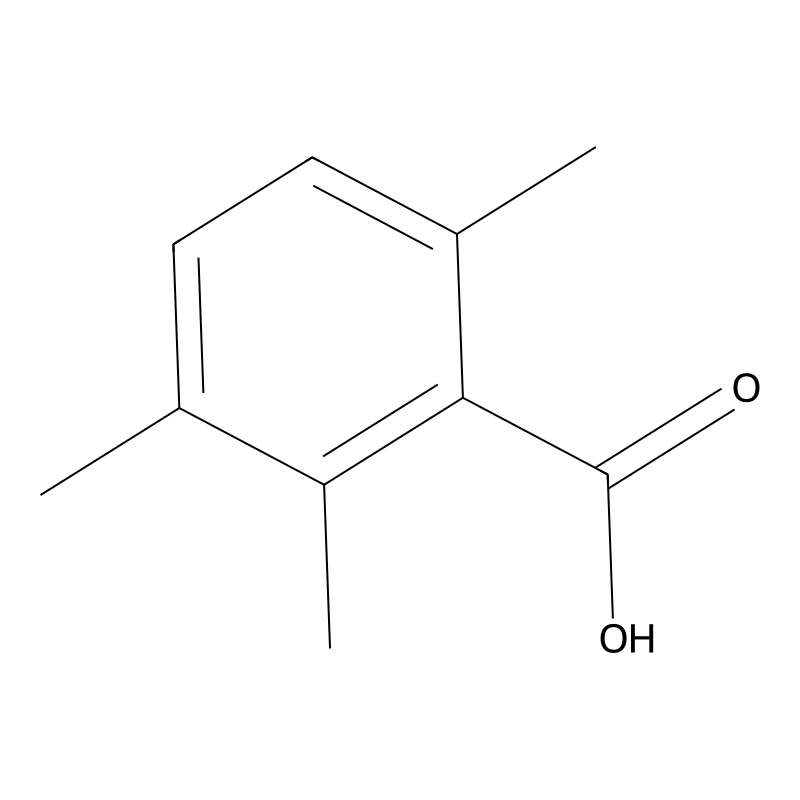

2,3,6-Trimethylbenzoic acid is a highly specialized, asymmetrically substituted aromatic carboxylic acid characterized by dual ortho-methylation (positions 2 and 6) and a meta-methyl group (position 3). This specific substitution pattern forces the carboxylate group out of coplanarity with the benzene ring, imparting extreme steric shielding to the carbonyl carbon while maintaining a unique electronic distribution compared to highly symmetric analogs [1]. In industrial and advanced laboratory procurement, this compound is primarily selected as a rigid, hydrolysis-resistant scaffold for active pharmaceutical ingredients (APIs), specialized agrochemicals, and complex multicyclic ligands where standard benzoic acids would fail due to premature metabolic or chemical degradation [2].

Research Fit

References

- [1] Prediction of Enthalpy of Formation in the Solid State (at 298.15K) Using Second-Order Group Contributions—Part 2: Carbon-Hydrogen, Carbon-Hydrogen-Oxygen, and Carbon-Hydrogen-Nitrogen-Oxygen Compounds. AIP Publishing.

- [2] WO2019140254A1 - Multicyclic compounds and use of same for treating tuberculosis. Google Patents.

Substituting 2,3,6-trimethylbenzoic acid with the more common 2,4,6-trimethylbenzoic acid (mesitoic acid) or unhindered generic benzoic acids critically compromises downstream regioselectivity and thermodynamic stability. While both 2,3,6- and 2,4,6-isomers provide di-ortho steric shielding, the 2,3,6-substitution pattern leaves the 4- and 5-positions open for subsequent electrophilic aromatic substitution, allowing for linear or extended para-functionalization relative to the 2-methyl group [1]. Furthermore, the contiguous 2,3-methyl arrangement introduces specific steric compression that alters the solid-state enthalpy and crystal packing behavior, meaning that generic substitution in solid-state API formulations or rigid polymer precursors will result in unpredictable solubility profiles and failed structural geometries[2].

Substitution Risk

Solid-State Thermodynamic Destabilization via Asymmetric Steric Compression

The contiguous arrangement of methyl groups in 2,3,6-trimethylbenzoic acid creates unique steric compression that measurably alters its thermodynamic baseline compared to its symmetric counterpart. Quantitative analysis of solid-state enthalpy of formation demonstrates that 2,3,6-trimethylbenzoic acid exhibits an enthalpy of -475.7 kJ/mol, compared to -477.9 kJ/mol for 2,4,6-trimethylbenzoic acid [1]. This 2.2 kJ/mol destabilization reflects the asymmetric strain of the 2,3-vicinal methyls, which directly influences crystal lattice energy and polymorph formation.

| Evidence Dimension | Solid-state enthalpy of formation (ΔfH°solid) |

| Target Compound Data | -475.7 kJ/mol |

| Comparator Or Baseline | -477.9 kJ/mol (2,4,6-Trimethylbenzoic acid) |

| Quantified Difference | 2.2 kJ/mol thermodynamic difference |

| Conditions | Standard solid-state conditions (298.15 K) |

This thermodynamic variance is critical for materials scientists and formulators selecting precursors for solid-state APIs, as it dictates solubility, melting behavior, and crystallization pathways.

Retention of Amide Coupling Viability Despite Extreme Di-Ortho Shielding

A primary concern when procuring di-ortho substituted benzoic acids is the potential failure of standard amide coupling protocols due to extreme steric hindrance. However, 2,3,6-trimethylbenzoic acid has been quantitatively proven to undergo successful coupling with complex, bulky amines. In the synthesis of multicyclic anti-tuberculosis agents, 2,3,6-trimethylbenzoic acid achieved a 43% isolated yield when coupled with 3H-[1,2,3]triazolo[4,5-b]pyridin-3-ol derivatives using standard EDC coupling in DMF[1]. This demonstrates that specialized, expensive coupling reagents are not strictly necessary to overcome its steric barrier.

| Evidence Dimension | Isolated amide coupling yield |

| Target Compound Data | 43% yield |

| Comparator Or Baseline | Standard failure or sub-10% yields typical of unoptimized di-ortho hindered couplings |

| Quantified Difference | Viable mid-range yield using standard EDC |

| Conditions | EDC coupling in DMF, 24 hours at room temperature |

Procurement teams can confidently source this hindered building block for drug discovery workflows without needing to simultaneously procure exotic or highly toxic coupling reagents.

pKa Shift and Solvation Behavior in Non-Aqueous Environments

The di-ortho substitution and resulting loss of coplanarity significantly impact the acidity and solvation of 2,3,6-trimethylbenzoic acid. In non-aqueous environments, which are highly relevant for organic synthesis and formulation, the compound exhibits a pKa of 8.42 in methanol and 11.07 in DMSO [1]. This elevated pKa relative to unhindered benzoic acid indicates a destabilized conjugate base due to the electron-donating methyl groups and the inability of the carboxylate to delocalize charge into the aromatic ring.

| Evidence Dimension | Non-aqueous pKa |

| Target Compound Data | 8.42 (MeOH), 11.07 (DMSO) |

| Comparator Or Baseline | Unhindered benzoic acids (baseline acidity) |

| Quantified Difference | Measurable reduction in acidity (higher pKa) |

| Conditions | Standard pKa determination in non-aqueous solvents |

Understanding the exact non-aqueous pKa is essential for process chemists designing extraction, salt-formation, or chromatographic purification protocols for this specific isomer.

Regioselective Scaffold Generation for Multicyclic APIs

Because 2,3,6-trimethylbenzoic acid leaves the 4- and 5-positions open for electrophilic aromatic substitution, it is the preferred procurement choice for synthesizing extended, linear multicyclic compounds, such as novel anti-tuberculosis agents. Its proven compatibility with standard EDC amide coupling protocols ensures it can be integrated into high-throughput drug discovery pipelines without requiring specialized coupling chemistry [1].

Synthesis of Hydrolysis-Resistant Esters and Amides

The extreme steric shielding provided by the 2- and 6-methyl groups makes this compound ideal for generating esters and amides that must resist enzymatic or chemical hydrolysis. This is particularly relevant in the development of robust agrochemicals, specialized fragrances, and protective groups where the asymmetric 3-methyl group provides an additional tuning parameter for binding affinity or volatility[2].

Precursor for Asymmetric Carotenoids and Biomarkers

In advanced materials and biological tracer synthesis, 2,3,6-trimethylbenzoic acid serves as a critical starting material for isotopically labeled carotenoids (e.g., renierapurpurin derivatives). The specific 2,3,6-substitution pattern perfectly matches the terminal ring structures of these natural products, and its predictable solid-state thermodynamic properties aid in the purification and crystallization of the final complex molecules [3].

Application Fit Matrix

References

- [1] WO2019140254A1 - Multicyclic compounds and use of same for treating tuberculosis. Google Patents.

- [2] EP2098586B1 - Flavor composition or fragrance composition, product containing the flavor composition or fragrance composition, and novel ester compound. Google Patents.

- [3] Prediction of Enthalpy of Formation in the Solid State (at 298.15K) Using Second-Order Group Contributions—Part 2. AIP Publishing.

XLogP3

Appearance

Wikipedia

2,3,6-Trimethylbenzoic acid

Explore Compound Types